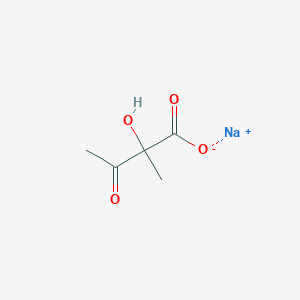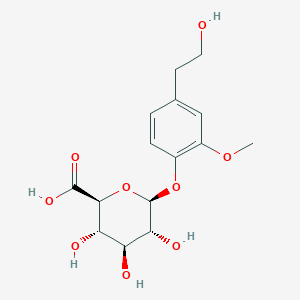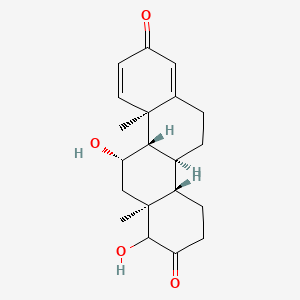
6beta-Hydroxyprednisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Hydroxyprednisone is a glucocorticoid that is a metabolite of prednisone, carrying a hydroxy group at the 6β position. It is found in human urine and is known for its anti-inflammatory and immunosuppressive properties .
Métodos De Preparación
The preparation of 6beta-Hydroxyprednisone involves several synthetic routes. One method includes the use of hydrocortisone as a reaction initiator, followed by a methylene reaction, a reduction reaction, and a dehydrogenation reaction . The methylene reaction involves reacting hydrocortisone with an alkylating agent at 0-50°C in the presence of a catalyst, followed by a reaction with formaldehyde and N-methylaniline under acidic conditions. The reduction reaction is catalyzed by palladium carbon and a monophosphite ligand, and the final dehydrogenation reaction involves heating the reducing substance with a dehydrogenation reagent .
Análisis De Reacciones Químicas
6beta-Hydroxyprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and selenium dioxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6beta-Hydroxyprednisone has several scientific research applications. It is used in proteomics research and is a valuable biochemical for studying the effects of glucocorticoids . Its anti-inflammatory and immunosuppressive properties make it useful in medical research, particularly in the study of autoimmune diseases and inflammatory conditions . Additionally, it is used in the pharmaceutical industry for the development of corticosteroid drugs .
Mecanismo De Acción
The mechanism of action of 6beta-Hydroxyprednisone involves its conversion to prednisolone in the liver, which then binds to specific glucocorticoid receptors in the cytoplasm of target cells . This complex translocates to the nucleus and interacts with DNA to modify gene transcription, up-regulating the expression of anti-inflammatory proteins and repressing the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparación Con Compuestos Similares
6beta-Hydroxyprednisone is similar to other glucocorticoids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone . its unique feature is the hydroxy group at the 6β position, which distinguishes it from other compounds. This structural difference can influence its pharmacological properties and efficacy in various applications .
Propiedades
Fórmula molecular |
C21H26O6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
RBABUXAIODUPQG-WTCKOWDJSA-N |
SMILES isomérico |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)













